N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12-6-7-15(22-3)16(11-12)23(20,21)17-9-8-14(19)13-5-4-10-18(13)2/h4-7,10-11,14,17,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCJXCCCTCYJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide, a compound with a complex structure, has garnered interest in recent years due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound is characterized by the following structural features:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 302.37 g/mol
- IUPAC Name : N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.
- Regulation of Gene Expression : It has been observed to modulate the expression of genes related to inflammation and metabolic syndrome, particularly through the activation of transcription factors such as ATF3 .
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may contribute to the compound's overall biological efficacy against various pathogens.
Antimicrobial Properties
The compound's sulfonamide moiety suggests potential antibacterial activity. In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Anti-inflammatory Effects
The modulation of inflammatory pathways has been highlighted in recent research. The compound appears to reduce the secretion of pro-inflammatory cytokines, which is crucial in conditions such as metabolic syndrome and chronic inflammatory diseases .
Case Studies
- Metabolic Syndrome Model :
- Antibacterial Efficacy :
Research Findings
Table 1 summarizes key findings from various studies on the biological activity of compounds related to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues from Quinazoline and Pyrrole Derivatives
highlights several quinazoline derivatives with pyrrole or morpholine substituents, such as N-(2-(1-Methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine (Compound 6) . Key comparisons:
- Backbone Differences : The target compound employs a benzenesulfonamide backbone, while Compound 6 uses a quinazolin-4-amine scaffold. Quinazolines are associated with kinase inhibition (e.g., EGFR), whereas sulfonamides are linked to carbonic anhydrase or protease modulation .
- Substituent Effects : Both compounds share a 1-methylpyrrole group, but the target’s 3-hydroxypropyl linker contrasts with Compound 6’s ethyl chain. The hydroxy group may improve aqueous solubility compared to the hydrophobic ethyl chain, as seen in related compounds with hydroxylated side chains .
- Synthetic Yields : Compound 6 was synthesized in 82% yield, suggesting efficient coupling of the pyrrole-ethyl group to quinazoline. The target’s synthesis efficiency is unreported but may face challenges due to the hydroxypropyl group’s steric and reactivity constraints.
Benzimidazole Derivatives with Pyrrole-Hydroxypropyl Motifs
describes Methanone,[7-hydroxy-6-[(3R)-3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-2-methyl-1H-benzimidazol-5-yl]-1-pyrrolidinyl, which shares the hydroxypropyl-pyrrole side chain. Key distinctions:
- Core Heterocycle : The benzimidazole core in ’s compound contrasts with the benzenesulfonamide in the target. Benzimidazoles are often associated with antiparasitic or antiviral activity, whereas sulfonamides have broader therapeutic applications .
Physicochemical Properties
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
